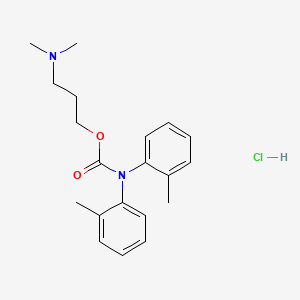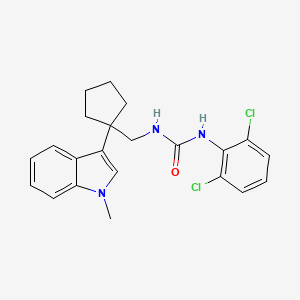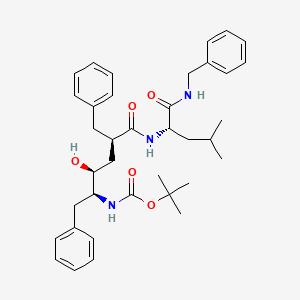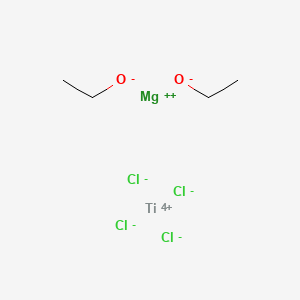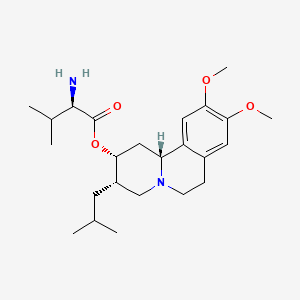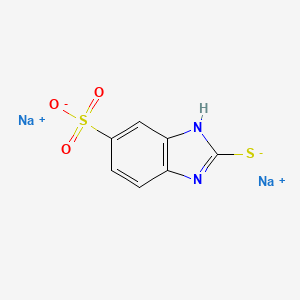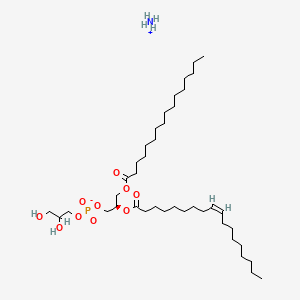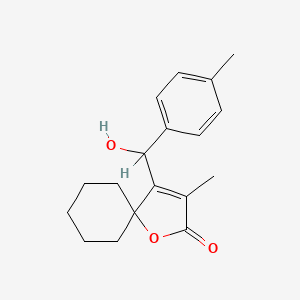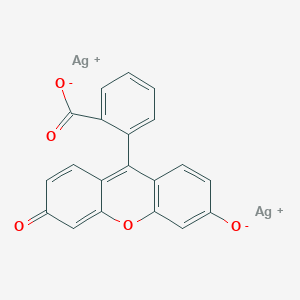
Fluorescein silver
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fluorescein silver is a compound that combines the properties of fluorescein, a widely used fluorescent dye, with silver, known for its antimicrobial and catalytic properties. This combination results in a compound with unique optical and chemical characteristics, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Fluorescein silver can be synthesized by reacting fluorescein with silver nitrate in an aqueous medium. The reaction typically involves dissolving fluorescein in a suitable solvent, such as ethanol or water, and then adding a solution of silver nitrate. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve more sophisticated techniques to ensure high purity and yield. Methods such as controlled precipitation, solvent extraction, and recrystallization are commonly employed. Additionally, the use of stabilizing agents and surfactants can help in achieving a consistent product quality.
化学反応の分析
Types of Reactions
Fluorescein silver undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation states of silver, which can alter its fluorescence properties.
Reduction: The compound can be reduced to metallic silver, which may affect its optical characteristics.
Substitution: this compound can participate in substitution reactions where the silver ion is replaced by other metal ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Metal salts like copper sulfate and zinc chloride can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of silver oxide and other silver compounds.
Reduction: Formation of metallic silver.
Substitution: Formation of metal-fluorescein complexes with different metal ions.
科学的研究の応用
Fluorescein silver has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe for detecting metal ions and studying chemical reactions.
Biology: Employed in bio-imaging and as a marker for tracking cellular processes.
Medicine: Utilized in diagnostic imaging and as an antimicrobial agent in wound dressings.
Industry: Applied in the development of sensors and as a catalyst in various chemical processes.
作用機序
The mechanism of action of fluorescein silver involves its ability to interact with biological molecules and metal ions. The fluorescence properties of fluorescein allow it to act as a probe, while the silver component provides antimicrobial activity. The compound can bind to specific molecular targets, such as proteins and nucleic acids, and participate in redox reactions, leading to its diverse effects.
類似化合物との比較
Similar Compounds
Fluorescein: A widely used fluorescent dye with applications in bio-imaging and chemical sensing.
Silver Nanoparticles: Known for their antimicrobial properties and used in various medical and industrial applications.
Rhodamine B: Another fluorescent dye with similar applications to fluorescein but different spectral properties.
Uniqueness of Fluorescein Silver
This compound combines the fluorescence properties of fluorescein with the antimicrobial and catalytic properties of silver, making it a unique compound with multifunctional capabilities. This combination allows for simultaneous imaging and antimicrobial action, which is not possible with fluorescein or silver nanoparticles alone.
特性
CAS番号 |
25931-86-6 |
|---|---|
分子式 |
C20H10Ag2O5 |
分子量 |
546.0 g/mol |
IUPAC名 |
disilver;2-(3-oxido-6-oxoxanthen-9-yl)benzoate |
InChI |
InChI=1S/C20H12O5.2Ag/c21-11-5-7-15-17(9-11)25-18-10-12(22)6-8-16(18)19(15)13-3-1-2-4-14(13)20(23)24;;/h1-10,21H,(H,23,24);;/q;2*+1/p-2 |
InChIキー |
SHFAFEZLBIWABL-UHFFFAOYSA-L |
正規SMILES |
C1=CC=C(C(=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)[O-])C(=O)[O-].[Ag+].[Ag+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


